molecular formula C20H28O5 B1259466 Libertellenone C

Libertellenone C

Cat. No. B1259466
M. Wt: 348.4 g/mol
InChI Key: YFSWTQQLSUEQBY-CNVPOBLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Libertellenone C is a tricyclic diterpenoid. It has a role as a metabolite.

Scientific Research Applications

1. Anticancer Properties

Libertellenone C, as part of the broader category of libertellenones, has demonstrated significant promise in cancer research. For instance, libertellenone T, a related compound, has been found to induce apoptosis and autophagy in colorectal cancer cells through the ROS/JNK pathway, suggesting potential as a chemotherapeutic agent (Gamage et al., 2023). Additionally, libertellenone H, another variant, showed effective cytotoxicity on various cancer cells, specifically targeting the thioredoxin system in human pancreatic cancer cells (Zhang et al., 2021).

2. Anti-inflammatory Potential

Research has revealed the anti-inflammatory potential of libertellenone M, a compound closely related to libertellenone C. It was found effective in vitro and in vivo against inflammatory bowel diseases by inhibiting NLRP3 inflammasome activation and NF-κB nuclear translocation (Fan et al., 2020).

3. Role in Microbial Competition

Libertellenones A-D, which include libertellenone C, were discovered to have cytotoxic properties against human adenocarcinoma cell lines. These compounds were induced in a marine-derived fungus during microbial competition, highlighting a unique ecological interaction and potential pharmacological applications (Oh et al., 2005).

properties

Molecular Formula

C20H28O5

Molecular Weight

348.4 g/mol

IUPAC Name

(1R,4R,4aR,4bS,7R)-7-ethenyl-4,4b,10-trihydroxy-1-(hydroxymethyl)-1,4a,7-trimethyl-3,4,5,6-tetrahydro-2H-phenanthren-9-one

InChI

InChI=1S/C20H28O5/c1-5-17(2)8-9-20(25)12(10-17)14(23)15(24)16-18(3,11-21)7-6-13(22)19(16,20)4/h5,10,13,21-22,24-25H,1,6-9,11H2,2-4H3/t13-,17+,18+,19+,20-/m1/s1

InChI Key

YFSWTQQLSUEQBY-CNVPOBLBSA-N

Isomeric SMILES

C[C@@]1(CC[C@]2(C(=C1)C(=O)C(=C3[C@@]2([C@@H](CC[C@@]3(C)CO)O)C)O)O)C=C

Canonical SMILES

CC1(CCC2(C(=C1)C(=O)C(=C3C2(C(CCC3(C)CO)O)C)O)O)C=C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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